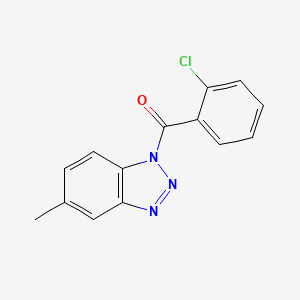

1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole” is a benzotriazole derivative. Benzotriazoles are a class of compounds with a benzene ring fused to a triazole ring. They are used in various applications, including as corrosion inhibitors, ultraviolet light absorbers, and antifungal agents .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives has been studied using techniques such as gas electron diffraction and normal coordinate analysis . These studies provide insights into the conformational behavior and molecular geometries of these compounds .Chemical Reactions Analysis

Benzotriazole derivatives can undergo various chemical reactions. For instance, the chloride in benzoyl chloride can be readily replaced by ammonia or diphenylphosphide .Physical And Chemical Properties Analysis

Benzotriazole derivatives exhibit a range of physical and chemical properties. For example, they often show excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states .Scientific Research Applications

Photo-induced Reductive Heck Cyclization of Indoles

This compound has been used in the direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds . This process involves the photo-induced cleavage of C(sp2)–Cl bonds, which is an appealing synthetic tool in organic synthesis . The reaction tolerates a panel of functional groups including esters, alcohols, amides, cyano, and alkenes .

Preparation of Polycyclic Compounds

The compound can be used to prepare polycyclic compounds . The photochemical reaction involved can be used to perform the functionalization of natural product analogues in moderate to good yields .

Activation of Chloroarene Compounds

The compound has been used in a light-induced strategy for chloroarene activation . This process can be used in the reductive Heck cyclization of indoles for the preparation of polycyclic compounds and functionalization of natural product analogues under 365 or 410 nm LEDs irradiation .

Facilitating Singlet-to-Triplet Intersystem Crossing

The compound has been synthesized as a class of indole compounds containing a 2-chlorobenzoyl group . This is done considering both the halogen atom effect and n → π* transition of carbonyl groups in facilitating singlet-to-triplet intersystem crossing .

Pharmaceutical Intermediate

2-Chlorobenzoyl chloride, which is a related compound, is used as a pharmaceutical intermediate . It is used in the preparation of p-chlorobenzoic acid and production of trichloro-acaricide .

Organic Synthesis

2-Chlorobenzoyl chloride is used in organic synthesis . It is soluble in acetone, ether, and alcohol .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-chlorophenyl)-(5-methylbenzotriazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c1-9-6-7-13-12(8-9)16-17-18(13)14(19)10-4-2-3-5-11(10)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKWVDOWIHEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6432171.png)

![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6432175.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6432178.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)

![2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6432217.png)

![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6432230.png)

![4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6432236.png)

![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)

![2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6432258.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6432259.png)

![3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6432264.png)

![4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6432266.png)